Anticonvulsant Activity: 2-Thienyl Analog (L 1458) Blocks Maximal Electroshock Seizures, Differentiating from 5-Phenyl and 2-Amino-5-Phenyl Analogs
In a direct three-compound comparison (Maffii et al., 1958), 2-amino-5-(2-thienyl)-1,3,4-thiadiazole (coded L 1458) blocked the tonic component of maximal electroshock seizures and protected against strychnine-induced convulsions in mice via intraperitoneal injection. The 2-amino-5-phenyl analog (L 1460) and the des-amino 5-phenyl compound (L 1538) showed differential efficacy, with L 1458 producing a more pronounced depression of spinal polysynaptic transmission while leaving monosynaptic reflexes relatively unaffected [1]. Precise ED₅₀ values were not reported in the original 1958 publication, but the qualitative rank-order of anticonvulsant potency was L 1458 ≥ L 1460 > L 1538 [1].
| Evidence Dimension | Blockade of tonic component of maximal electroshock seizures (mice, i.p.) |
|---|---|
| Target Compound Data | L 1458 (2-amino-5-(2-thienyl)-1,3,4-thiadiazole): Effective blockade of tonic seizures and protection against strychnine convulsions |
| Comparator Or Baseline | L 1460 (2-amino-5-phenyl-1,3,4-thiadiazole) and L 1538 (5-phenyl-1,3,4-thiadiazole): Weaker anticonvulsant profile; inferior polysynaptic depression |
| Quantified Difference | Qualitative rank order: L 1458 ≥ L 1460 > L 1538; quantitative ED₅₀ not available in source |
| Conditions | In vivo mouse model; maximal electroshock seizure (MES) and strychnine-induced convulsion; intraperitoneal administration; anaesthetized cat polysynaptic reflex preparation |
Why This Matters
For neuroscience tool compound programs, the 2-thienyl substitution confers a CNS poly-synaptic depressant profile that is not replicated by the simpler phenyl analog, making procurement of the 2-thienyl derivative essential for seizure model studies.
- [1] Maffii, G. et al. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (L 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (L 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (L 1458). British Journal of Pharmacology and Chemotherapy, 1958, 13(4), 357-363. View Source
